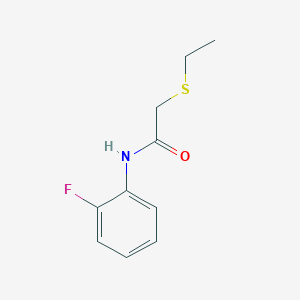
N-tert-butyl-3-methyl-1-benzofuran-2-carboxamide
Vue d'ensemble
Description
N-tert-butyl-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a carboxamide functional group attached to the benzofuran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-methyl-1-benzofuran-2-carboxamide typically involves the construction of the benzofuran core followed by the introduction of the tert-butyl and carboxamide groups. One common method involves the cyclization of an appropriately substituted phenol with a suitable carbonyl compound to form the benzofuran ring. Subsequent functionalization steps introduce the tert-butyl and carboxamide groups.
For example, a synthetic route may involve the use of 2-hydroxyacetophenone as a starting material, which undergoes cyclization with a suitable aldehyde or ketone in the presence of an acid catalyst to form the benzofuran core. The tert-butyl group can be introduced via alkylation using tert-butyl bromide and a strong base such as sodium hydride. The carboxamide group is typically introduced through amidation reactions using appropriate amines and coupling reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product. The choice of solvents, reagents, and reaction conditions is carefully optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-butyl-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the carboxamide group or other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse benzofuran derivatives .
Applications De Recherche Scientifique
N-tert-butyl-3-methyl-1-benzofuran-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biology: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors, and its effects on cellular processes.
Materials Science: Benzofuran derivatives are investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: The compound is used as a probe to study biochemical pathways and molecular mechanisms in living systems
Mécanisme D'action
The mechanism of action of N-tert-butyl-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target. For example, it may inhibit an enzyme by binding to its active site or modulate receptor activity by interacting with its ligand-binding domain .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-butylmethylamine: A related compound used in the preparation of benzofuran derivatives.
N’-tert-Butyl-N’-(3,5-dimethylbenzoyl)-2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbohydrazide: Another benzofuran derivative with similar structural features.
Benzofuran-2-carboxamide derivatives: A class of compounds with diverse biological activities and applications
Uniqueness
N-tert-butyl-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, while the carboxamide group contributes to its potential interactions with biological targets. These features make it a valuable compound for various research applications and a promising candidate for drug development.
Propriétés
IUPAC Name |
N-tert-butyl-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9-10-7-5-6-8-11(10)17-12(9)13(16)15-14(2,3)4/h5-8H,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKICCRHJHCNPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-DIMETHYL-1-(PIPERIDINE-1-CARBONYL)-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE](/img/structure/B4613432.png)
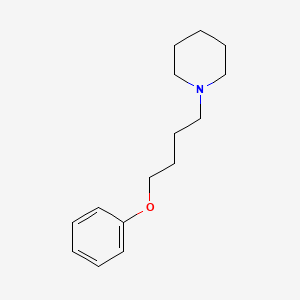
![3-[3-(4-tert-butylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4613458.png)
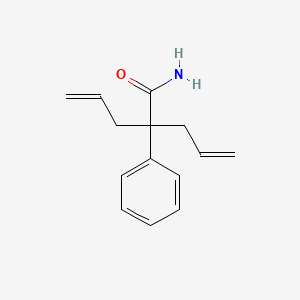
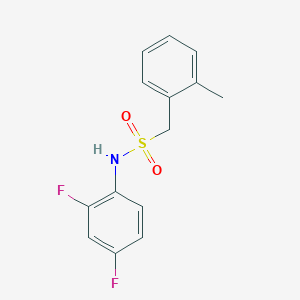
![METHYL 2-[8-CHLORO-2-(PYRIDIN-2-YL)QUINOLINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4613478.png)
![N-[1-[(2-chlorophenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B4613485.png)
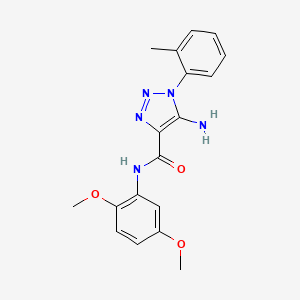
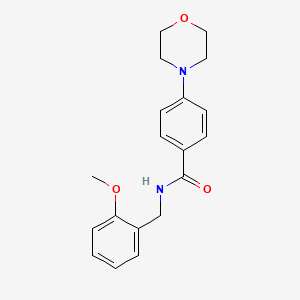
![4-{5-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4613517.png)
![5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-N-(4-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4613520.png)
![2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1H-benzimidazole](/img/structure/B4613521.png)
![ethyl 2-({[1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4613534.png)
